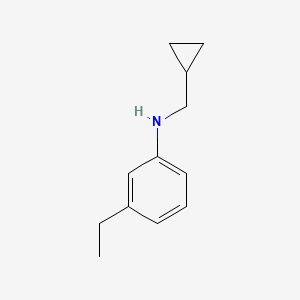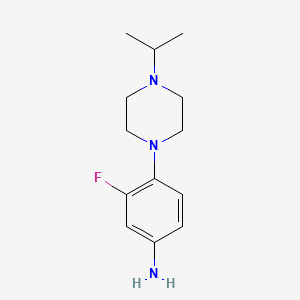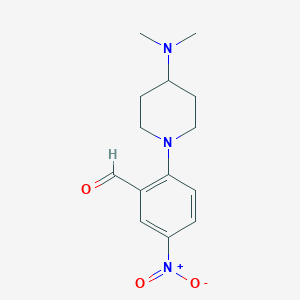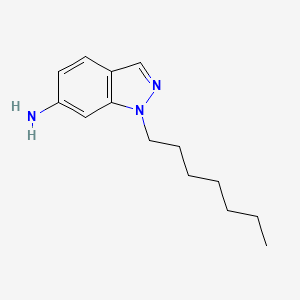
1-庚基-1H-吲唑-6-胺
描述
1-Heptyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The unique structure of 1-heptyl-1H-indazol-6-amine, which includes a heptyl chain attached to the indazole core, makes it a compound of interest in medicinal chemistry and pharmaceutical research.
科学研究应用
1-Heptyl-1H-indazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
作用机制
Target of Action
The primary targets of 1-heptyl-1H-indazol-6-amine are indoleamine 2,3-dioxygenase 1 (IDO1) and human colorectal cancer cells (HCT116) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan, an essential amino acid . HCT116 is a line of human colorectal carcinoma cells often used in cancer research .
Mode of Action
1-Heptyl-1H-indazol-6-amine interacts with its targets by suppressing the expression of IDO1 protein and inhibiting the proliferation of HCT116 cells . This compound exhibits potent anti-proliferative activity, as evidenced by its low IC50 value .
Biochemical Pathways
The compound affects the biochemical pathway involving IDO1. By suppressing the expression of IDO1, it disrupts the normal degradation of tryptophan, which can influence various downstream effects, including the immune response . Additionally, the compound’s anti-proliferative activity against HCT116
生化分析
Biochemical Properties
1-Heptyl-1H-indazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan metabolism . The compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting potential anticancer properties . Additionally, 1-Heptyl-1H-indazol-6-amine has been shown to interact with other biomolecules, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression .
Cellular Effects
1-Heptyl-1H-indazol-6-amine exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, 1-Heptyl-1H-indazol-6-amine affects gene expression by modulating the activity of transcription factors such as NF-κB and STAT3 . It also impacts cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of 1-Heptyl-1H-indazol-6-amine involves its binding interactions with specific biomolecules. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . Additionally, 1-Heptyl-1H-indazol-6-amine inhibits the activity of MMPs by binding to their catalytic domains, thereby preventing the degradation of extracellular matrix components . These interactions result in the modulation of various cellular processes, including cell proliferation, apoptosis, and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Heptyl-1H-indazol-6-amine have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 1-Heptyl-1H-indazol-6-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied .
Dosage Effects in Animal Models
The effects of 1-Heptyl-1H-indazol-6-amine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and enhance the immune response without causing significant toxicity . At higher doses, 1-Heptyl-1H-indazol-6-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus beyond a certain dosage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
1-Heptyl-1H-indazol-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of 1-Heptyl-1H-indazol-6-amine . Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 1-Heptyl-1H-indazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of 1-Heptyl-1H-indazol-6-amine within cells and tissues are crucial for its biological activity and therapeutic potential .
Subcellular Localization
1-Heptyl-1H-indazol-6-amine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . It has been observed to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it modulates cellular processes . The subcellular localization of 1-Heptyl-1H-indazol-6-amine is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
准备方法
The synthesis of 1-heptyl-1H-indazol-6-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1H-indazole.
Alkylation: The indazole core undergoes alkylation with heptyl bromide in the presence of a base such as potassium carbonate to introduce the heptyl group at the nitrogen atom.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
化学反应分析
1-Heptyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions depend on the specific reagents and conditions employed.
相似化合物的比较
1-Heptyl-1H-indazol-6-amine can be compared with other indazole derivatives, such as:
1H-indazole-6-amine: Lacks the heptyl group, which may result in different biological activities and potency.
1-ethyl-1H-indazol-6-amine: Contains a shorter alkyl chain, potentially affecting its solubility and interaction with biological targets.
1-propyl-1H-indazol-6-amine: Similar to 1-heptyl-1H-indazol-6-amine but with a shorter propyl chain, which may influence its pharmacokinetic properties.
The uniqueness of 1-heptyl-1H-indazol-6-amine lies in its heptyl chain, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.
属性
IUPAC Name |
1-heptylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELJTAOVPVFMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(C=CC(=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)
![[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1386364.png)

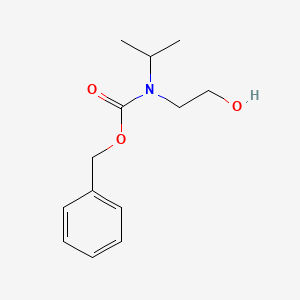
![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)
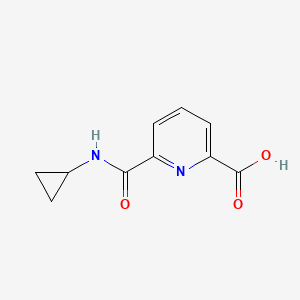
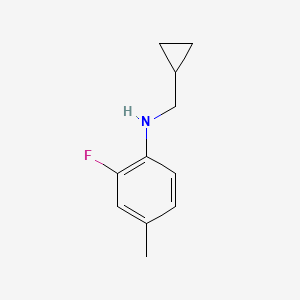
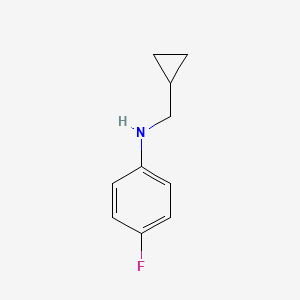
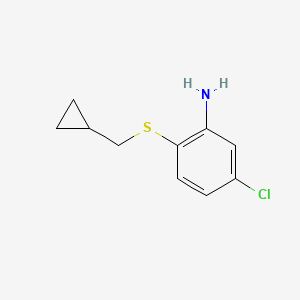
![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)
